Duostatin 5

Catalog No.
S11252963
CAS No.
2124210-34-8
M.F
C40H69N9O6
M. Wt
772.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duostatin 5

CAS Number

2124210-34-8

Product Name

Duostatin 5

IUPAC Name

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide

Molecular Formula

C40H69N9O6

Molecular Weight

772.0 g/mol

InChI

InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1

InChI Key

QIHHTRNUHMRKQK-MNFMTBGBSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Duostatin 5 is a novel cytotoxic agent derived from monomethyl auristatin F, designed primarily for use in antibody-drug conjugates (ADCs). This compound has been integrated into various ADC formulations targeting specific cancer cell markers, particularly the 5T4 oncofetal antigen, which is overexpressed in many carcinomas. The unique structure of Duostatin 5 allows for effective targeting and killing of tumor cells while minimizing damage to surrounding healthy tissues .

During the synthesis and conjugation processes in ADC formulations. It is typically linked to antibodies via cysteine residues using proprietary methods such as the C-Lock conjugation technique. This approach involves interchain cross-linking to enhance the stability and efficacy of the ADC. The reactions are designed to ensure that the cytotoxic payload is delivered specifically to cancer cells, where it can exert its lethal effects upon internalization and subsequent release .

The biological activity of Duostatin 5 is characterized by its potent anti-microtubule effects, which inhibit cancer cell proliferation. In clinical studies, ADCs containing Duostatin 5 have demonstrated significant antitumor efficacy against various cancers, including breast and pancreatic tumors. The compound's mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in targeted cancer cells .

The synthesis of Duostatin 5 typically involves several key steps:

  • Starting Material: Monomethyl auristatin F serves as the precursor.
  • Modification: Structural modifications are made to enhance solubility and stability.
  • Conjugation: The modified Duostatin 5 is conjugated to antibodies using cysteine residues through techniques like the C-Lock method.
  • Purification: The final product is purified to remove any unconjugated components, ensuring a high degree of specificity and potency in the ADC formulation .

Duostatin 5 is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:

  • Targeted Cancer Therapy: Specifically designed ADCs targeting HER2-positive cancers and other tumor markers.
  • Clinical Trials: Several ADCs containing Duostatin 5 are currently undergoing clinical trials to evaluate their safety and efficacy in treating various malignancies .
  • Research: Used in preclinical studies to explore its mechanism of action and potential in combination therapies .

Interaction studies involving Duostatin 5 focus on its binding affinity with specific antibodies and cancer cell receptors. These studies assess how effectively Duostatin 5 can be delivered to target cells and how it interacts with cellular mechanisms post-internalization. Results indicate that ADCs containing Duostatin 5 exhibit improved selectivity and reduced systemic toxicity compared to traditional chemotherapeutics .

Duostatin 5 shares structural similarities with other cytotoxic agents derived from auristatins, such as:

Compound NameStructure TypeMechanism of ActionUnique Features
Monomethyl Auristatin FMicrotubule inhibitorDisrupts microtubule dynamicsPrecursor for Duostatin 5
Auristatin MMicrotubule inhibitorSimilar mechanismDifferent linker chemistry
Auristatin WMicrotubule inhibitorSimilar mechanismVariations in potency
Trastuzumab-EmtansineAntibody-drug conjugateTargets HER2Approved for clinical use

Duostatin 5 stands out due to its specific design for ADC applications, enhancing targeted delivery while minimizing off-target effects compared to its analogs .

Molecular Architecture and Key Functional Groups

Duostatin 5 (C40H69N9O6) is a synthetic cytotoxin derived from sea hare toxin architecture, optimized for use in antibody-drug conjugates. Its molecular framework features a complex peptide backbone with multiple stereochemical centers and functional groups critical for biological activity [1] [7]. The structure includes:

  • Azide group: A distinctive 3-azidopropan-2-yl moiety linked to a 4-aminophenyl ring, enabling bioorthogonal conjugation strategies.
  • Methoxy groups: Positioned at C3 and C3' to enhance metabolic stability.
  • Dimethylamino branch: Introduced via a 3-methylbutanoyl side chain, influencing solubility and target interactions.
  • Amide linkages: Four peptide bonds stabilize the tertiary structure while permitting controlled proteolytic cleavage [1] [2].

The spatial arrangement of these groups creates a conformationally restricted scaffold, as evidenced by its disallowed 3D conformer generation due to excessive flexibility and atomic complexity [1].

Table 1: Key Functional Groups in Duostatin 5

Functional GroupPositionRole
Aryl azideC2 side chainConjugation site
Methoxy (-OCH3)C3, C3'Steric shielding
Tertiary amideBackbone (C4, C5)Structural rigidity
Dimethylamino (-N(CH3)2)C7 side chainSolubility modulation

Comparative Analysis with Auristatin Derivatives

Duostatin 5 shares structural homology with auristatins but exhibits distinct modifications:

Monomethyl Auristatin E (MMAE) Comparison

  • Core scaffold: Both contain a tetra-peptide backbone with N-methyl valine and dolavaline motifs [4] [6].
  • Divergence: Duostatin 5 replaces MMAE’s C-terminal phenylalanine residue with a 4-aminophenyl-azidopropyl group, reducing polarity (XLogP3-AA: 5.5 vs. MMAE’s 4.1) [1] [4].
  • Stereochemistry: Duostatin 5 maintains the (2S,3R,4S,5S) configuration at critical chiral centers but introduces an (R,R)-configured azide-bearing side chain [1] [7].

Monomethyl Auristatin F (MMAF) Comparison

  • Polarity: MMAF’s C-terminal phenylalanine carboxylate increases hydrophilicity (calculated LogP: 3.8) versus Duostatin 5’s azide-enhanced hydrophobicity [6] [7].
  • Conjugation chemistry: MMAF relies on maleimide-thiol coupling, while Duostatin 5’s aryl azide enables strain-promoted click chemistry [2] [6].

Physicochemical Properties

Molecular Weight, Formula, and Purity Standards

Duostatin 5 has a molecular weight of 772.03 g/mol (exact mass: 771.53708 Da), with the empirical formula C40H69N9O6 [1] [2]. Commercial preparations typically exceed 95% purity, as assessed by reverse-phase HPLC with UV detection at 254 nm [7].

Critical quality control parameters include:

  • Residual solvents: ≤0.5% (v/v) DMSO or acetonitrile
  • Water content: ≤1.0% by Karl Fischer titration
  • Chiral purity: ≥98% enantiomeric excess via chiral stationary phase chromatography [2] [7].

Table 2: Physicochemical Profile

ParameterValueMethod
Molecular weight772.03 g/molESI-TOF MS
XLogP3-AA5.5Computational prediction [1]
Hydrogen bond donors3PubChem descriptor [1]
Rotatable bonds22Cactvs calculation [1]
Aqueous solubility161.91 mM in DMSOEquilibrium solubility [2]

Production Techniques for Research-Grade Duostatin 5

Duostatin 5 represents a synthetic cytotoxin designed as an improved derivative of dolastatin with enhanced manufacturing characteristics compared to naturally occurring monomethyl auristatin compounds [1]. The compound features a molecular formula of C₄₀H₆₉N₉O₆ with a molecular weight of 772.03 g/mol [2]. This synthetic peptide analog incorporates an azide functional group at the C-terminal position, which enables versatile conjugation strategies while maintaining potent anti-microtubule activity [1].

The optimized synthetic methodology for research-grade Duostatin 5 production involves an eight-step convergent synthesis approach [3]. This method utilizes modular coupling of pre-formed peptide segments to achieve enhanced efficiency compared to traditional linear synthesis strategies. The reaction sequence begins with the preparation of key intermediates through amide bond formation using standard peptide coupling reagents [3].

The synthesis protocol employs ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the primary coupling agent in combination with 1-hydroxybenzotriazole (HOBt) to achieve high-yield amide bond formation [3]. Dichloromethane serves as the preferred solvent system for the coupling reactions, maintained at temperatures between 15-30°C to ensure optimal reaction conditions [3]. The synthetic route demonstrates significantly fewer synthesis steps compared to monomethyl auristatin E and F analogs, resulting in improved process control and reduced manufacturing complexity [1].

Quality control parameters for research-grade material include maintaining purity levels exceeding 98% as determined by high-performance liquid chromatography analysis [4]. The compound demonstrates excellent chemical stability when stored at -20°C under nitrogen atmosphere with protection from light exposure [4]. Analytical characterization confirms the retention of all stereochemical centers during the synthetic process, ensuring consistent biological activity across production batches [5].

Production methodologies incorporate standardized crystallization procedures using ethyl acetate and hexane solvent systems to achieve consistent particle size distribution and morphology [3]. The final purification step involves recrystallization from dichloromethane solutions to remove residual impurities and achieve pharmaceutical-grade purity standards [3]. Yield optimization studies demonstrate that the modular synthesis approach consistently achieves overall yields exceeding 70% across multiple production campaigns [3].

Conjugation Strategies in Antibody-Drug Conjugate Fabrication

Cysteine Rebridging Approaches (C-Link™ Technology)

The C-Link™ technology represents an advanced cysteine rebridging methodology specifically developed for site-specific conjugation of Duostatin 5 to antibody frameworks [6]. This proprietary approach utilizes the native interchain disulfide bonds of immunoglobulin G antibodies as conjugation sites while maintaining the structural integrity of the protein backbone [7]. The method involves controlled reduction of interchain cysteine residues followed by selective rebridging through bifunctional linker molecules [6].

The C-Link™ system employs tris(2-carboxyethyl)phosphine (TCEP) as the primary reducing agent to selectively cleave interchain disulfide bonds without affecting intrachain disulfide bridges [8]. Reaction conditions are carefully optimized to achieve partial reduction, typically targeting four to six accessible cysteine residues per antibody molecule [8]. The subsequent rebridging reaction utilizes a proprietary bis-maleimide linker system that forms stable thioether bonds with the reduced cysteine residues [6].

Critical parameters for successful C-Link™ conjugation include maintaining precise pH conditions between 6.5 and 7.5 during the reduction phase [9]. Buffer systems incorporating sodium phosphate with ethylenediaminetetraacetic acid (EDTA) provide optimal chemical environments for selective cysteine modification [9]. Temperature control at 4-8°C during the reduction step prevents over-reduction and maintains antibody stability throughout the conjugation process [8].

The C-Link™ methodology demonstrates superior homogeneity compared to conventional lysine conjugation approaches, achieving drug-to-antibody ratios with minimal batch-to-batch variation [6]. Site-specific modification through cysteine rebridging preserves antibody binding affinity and reduces immunogenic potential compared to random conjugation methods [8]. Stability studies indicate that C-Link™ conjugates maintain greater than 95% payload retention over 21 days in human plasma at 37°C [9].

Disubstituted C-Lock Linker Integration

The disubstituted C-Lock linker system represents an evolution of traditional cysteine conjugation chemistry, incorporating enhanced stability features through strategic molecular design [7]. This linker architecture utilizes bis-alkylating agents that form cross-linked bridges between adjacent cysteine residues, creating more stable conjugation sites compared to monoalkylating systems [10]. The disubstituted design prevents potential linker displacement reactions that can occur with conventional maleimide-based conjugation [7].

Chemical structure optimization of the C-Lock linker incorporates strategically positioned methyl substituents adjacent to the maleimide reactive groups [7]. These steric modifications significantly reduce hydrolysis rates and eliminate retro-Michael addition reactions that can compromise conjugate stability [10]. The enhanced chemical stability translates to improved pharmacokinetic profiles and reduced off-target toxicity in preclinical evaluations [7].

Integration protocols for C-Lock linkers require precise stoichiometric control to achieve optimal drug-to-antibody ratios [6]. Typical conjugation conditions employ a 1.5-fold molar excess of linker-payload relative to available cysteine sites [7]. Reaction monitoring through ultra-performance liquid chromatography coupled with mass spectrometry enables real-time assessment of conjugation progress and endpoint determination [10].

The C-Lock system demonstrates exceptional compatibility with Duostatin 5 payloads, maintaining cytotoxic potency while providing enhanced circulation stability [7]. Comparative studies with conventional maleimidocaproyl linkers show superior tumor accumulation and prolonged anti-tumor activity in xenograft models [6]. The disubstituted architecture also enables more predictable drug release kinetics through cathepsin-mediated cleavage in lysosomal compartments [10].

Analytical Validation Protocols

Ultra-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry for Drug-to-Antibody Ratio Quantification

Ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC/ESI-MS) serves as the gold standard analytical methodology for precise drug-to-antibody ratio determination in Duostatin 5 conjugates [11]. This technique provides both qualitative identification and quantitative assessment of individual conjugation species within heterogeneous antibody-drug conjugate populations [12]. The method utilizes high-resolution mass spectrometry to distinguish species differing by single drug attachment events [11].

Sample preparation protocols require controlled reduction of interchain disulfide bonds using dithiothreitol or tris(2-carboxyethyl)phosphine to separate heavy and light chain components [11]. Reduction conditions are optimized to achieve complete disulfide cleavage while maintaining protein integrity through pH buffering at 8.0 using ammonium bicarbonate systems [13]. Temperature control at 37°C for 30 minutes ensures complete reduction without protein denaturation [11].

Chromatographic separation employs reversed-phase C4 or C8 stationary phases specifically designed for large protein analysis [13]. Mobile phase systems utilize water and acetonitrile gradients with 0.1% formic acid to achieve optimal electrospray ionization efficiency [12]. Gradient profiles typically range from 20% to 80% acetonitrile over 15-20 minute analytical runs to provide baseline resolution of conjugated species [13].

Mass spectrometric detection utilizes high-resolution time-of-flight or orbitrap instruments capable of accurate mass determination within 5 parts per million mass accuracy [11]. Electrospray ionization parameters are optimized for large protein analysis, typically employing capillary voltages between 3-4 kV and source temperatures maintained at 150°C [12]. Data acquisition protocols capture multiple charge states to enable accurate molecular weight determination through spectral deconvolution algorithms [13].

Data Analysis and Drug-to-Antibody Ratio Calculation employ specialized software algorithms that integrate peak areas for each conjugation species and calculate weighted average drug-to-antibody ratios [12]. The calculation methodology accounts for differences in ionization efficiency between conjugated and unconjugated species through internal standard corrections [11]. Quality control standards with known drug-to-antibody ratios validate analytical accuracy and precision across analytical batches [13].

Hydrophobic Interaction Chromatography High-Performance Liquid Chromatography Profiling

Hydrophobic interaction chromatography high-performance liquid chromatography (HIC-HPLC) provides complementary analytical capabilities for Duostatin 5 conjugate characterization under native conditions [14]. This methodology exploits the increased hydrophobicity imparted by drug conjugation to achieve separation of species with different drug loading levels [15]. The technique maintains protein tertiary structure during analysis, enabling assessment of biological activity alongside chemical composition [14].

Column selection utilizes phenyl-substituted stationary phases that provide optimal selectivity for antibody-drug conjugates [16]. Tosoh Butyl-NPR and Waters BioSuite phenyl columns demonstrate superior resolution for drug-to-antibody ratio determination [15]. Column equilibration requires high-salt mobile phases, typically containing 1.5-2.0 M ammonium sulfate in phosphate buffer systems maintained at pH 7.0 [14].

Mobile phase optimization employs gradient elution from high-salt to low-salt conditions to achieve species separation [15]. Buffer A typically contains 50 mM sodium phosphate with 1.5 M ammonium sulfate, while buffer B contains the same phosphate concentration without added salt [16]. Gradient profiles utilize linear or segmented decreases in salt concentration over 30-45 minute analytical runs [14].

Detection methodologies combine ultraviolet absorbance at 280 nm with light scattering detection to provide both concentration and molecular weight information [15]. Multi-angle light scattering detectors enable absolute molecular weight determination for each chromatographic peak [14]. Fluorescence detection at excitation/emission wavelengths of 280/350 nm provides enhanced sensitivity for low-concentration samples [16].

Method validation protocols establish linearity, accuracy, and precision parameters according to International Council for Harmonisation guidelines [15]. Calibration standards prepared from well-characterized antibody-drug conjugate reference materials enable quantitative drug-to-antibody ratio determination [14]. Inter-laboratory studies demonstrate excellent method transferability with coefficient of variation values typically below 5% for drug-to-antibody ratio measurements [16].

XLogP3

5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

771.53708095 g/mol

Monoisotopic Mass

771.53708095 g/mol

Heavy Atom Count

55

UNII

CE421MMY47

Dates

Last modified: 08-08-2024

Explore Compound Types